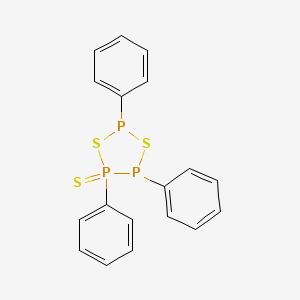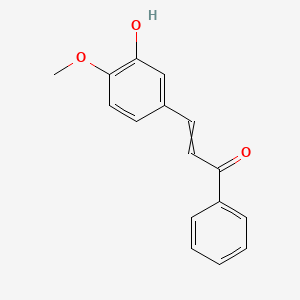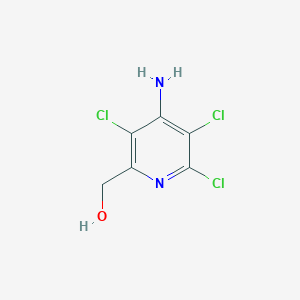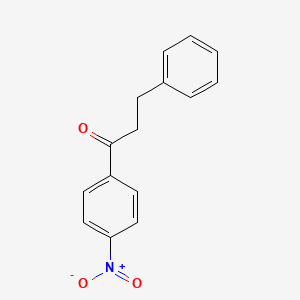![molecular formula C12H17O4P B14633510 Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate CAS No. 52344-44-2](/img/structure/B14633510.png)
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate is an organophosphorus compound with the molecular formula C12H17O4P It is characterized by the presence of a phosphonate group attached to a 2-oxopropyl chain, which is further substituted with a 2-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate α-haloketone under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the electrophilic carbon of the haloketone, leading to the formation of the desired phosphonate ester.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can yield the desired phosphonate compounds with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-product formation.
化学反应分析
Types of Reactions
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
科学研究应用
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用机制
The mechanism of action of dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The compound may also participate in phosphorylation reactions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl acetonylphosphonate
Uniqueness
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar phosphonates .
属性
CAS 编号 |
52344-44-2 |
|---|---|
分子式 |
C12H17O4P |
分子量 |
256.23 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-3-(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O4P/c1-10-6-4-5-7-11(10)8-12(13)9-17(14,15-2)16-3/h4-7H,8-9H2,1-3H3 |
InChI 键 |
KEAMAOSCCPWSLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC(=O)CP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


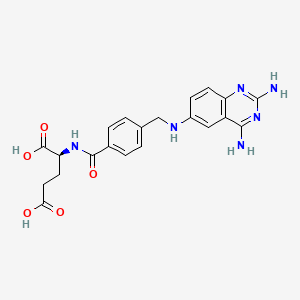
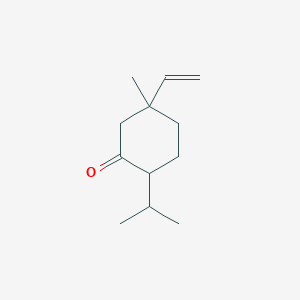

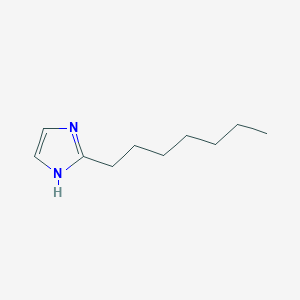
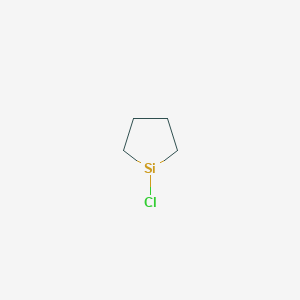
![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)
